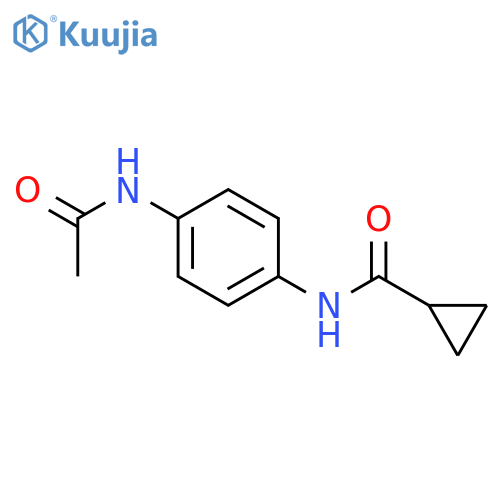Cas no 433705-03-4 (N-(4-acetamidophenyl)cyclopropanecarboxamide)

N-(4-acetamidophenyl)cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-acetamidophenyl)cyclopropanecarboxamide
- N-[4-(acetylamino)phenyl]cyclopropanecarboxamide
- Cyclopropanecarboxamide, N-[4-(acetylamino)phenyl]-
-
- インチ: 1S/C12H14N2O2/c1-8(15)13-10-4-6-11(7-5-10)14-12(16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,13,15)(H,14,16)
- InChIKey: XJFJFROTOPBZCO-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC=C(NC(C)=O)C=C2)=O)CC1
じっけんとくせい
- 密度みつど: 1.323±0.06 g/cm3(Predicted)
- ふってん: 518.2±33.0 °C(Predicted)
- 酸性度係数(pKa): 14.34±0.70(Predicted)
N-(4-acetamidophenyl)cyclopropanecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10483615-10g |
N-(4-acetamidophenyl)cyclopropanecarboxamide |
433705-03-4 | 90% | 10g |
$2085.0 | 2023-10-28 | |
| Enamine | EN300-10483615-0.25g |
N-(4-acetamidophenyl)cyclopropanecarboxamide |
433705-03-4 | 90% | 0.25g |
$447.0 | 2023-10-28 | |
| Enamine | EN300-10483615-1g |
N-(4-acetamidophenyl)cyclopropanecarboxamide |
433705-03-4 | 90% | 1g |
$485.0 | 2023-10-28 | |
| Enamine | EN300-10483615-0.05g |
N-(4-acetamidophenyl)cyclopropanecarboxamide |
433705-03-4 | 90% | 0.05g |
$407.0 | 2023-10-28 | |
| Enamine | EN300-10483615-0.1g |
N-(4-acetamidophenyl)cyclopropanecarboxamide |
433705-03-4 | 90% | 0.1g |
$427.0 | 2023-10-28 | |
| Enamine | EN300-10483615-2.5g |
N-(4-acetamidophenyl)cyclopropanecarboxamide |
433705-03-4 | 90% | 2.5g |
$949.0 | 2023-10-28 | |
| Enamine | EN300-10483615-5g |
N-(4-acetamidophenyl)cyclopropanecarboxamide |
433705-03-4 | 90% | 5g |
$1406.0 | 2023-10-28 | |
| Enamine | EN300-10483615-0.5g |
N-(4-acetamidophenyl)cyclopropanecarboxamide |
433705-03-4 | 90% | 0.5g |
$465.0 | 2023-10-28 |
N-(4-acetamidophenyl)cyclopropanecarboxamide 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
9. Book reviews
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
N-(4-acetamidophenyl)cyclopropanecarboxamideに関する追加情報
Comprehensive Overview of N-(4-acetamidophenyl)cyclopropanecarboxamide (CAS No. 433705-03-4): Properties, Applications, and Research Insights
N-(4-acetamidophenyl)cyclopropanecarboxamide, identified by its CAS number 433705-03-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique cyclopropane and acetamido functional groups, serves as a pivotal intermediate in the synthesis of novel therapeutic agents. Its molecular structure, C12H14N2O2, offers a blend of stability and reactivity, making it a valuable asset in drug discovery pipelines.
In recent years, the demand for cyclopropane-containing compounds has surged due to their role in modulating biological activity. Researchers have focused on N-(4-acetamidophenyl)cyclopropanecarboxamide for its potential to enhance drug bioavailability and target specificity. The compound's amide linkage and aromatic ring system contribute to its ability to interact with enzymes and receptors, a feature highly sought after in the development of kinase inhibitors and anti-inflammatory agents.
The synthesis of CAS 433705-03-4 typically involves multi-step organic reactions, including amide coupling and cyclopropanation. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and purity, addressing the growing need for scalable production in industrial settings. These methodologies align with the broader trend of green chemistry, minimizing waste and energy consumption.
From an analytical perspective, N-(4-acetamidophenyl)cyclopropanecarboxamide is characterized using HPLC, NMR spectroscopy, and mass spectrometry. These techniques ensure compliance with stringent regulatory standards, particularly in pharmaceutical quality control. The compound's logP value and solubility profile are critical parameters evaluated during preclinical studies, influencing formulation strategies for oral or injectable delivery.
Current research highlights the compound's relevance in cancer therapeutics, where its derivatives are investigated for apoptosis induction and angiogenesis inhibition. Additionally, its structural motifs are explored in neurodegenerative disease research, targeting protein misfolding and oxidative stress. Such applications resonate with trending searches like "small molecule drug discovery" and "targeted therapy for rare diseases," reflecting its interdisciplinary appeal.
In the context of intellectual property, several patents cite 433705-03-4 as a key intermediate, underscoring its commercial viability. The compound's versatility also extends to material science, where it aids in designing polymeric coatings with enhanced thermal stability. This dual utility in life sciences and industrial applications positions it as a compound of enduring interest.
As the scientific community prioritizes precision medicine and sustainable synthesis, N-(4-acetamidophenyl)cyclopropanecarboxamide exemplifies the convergence of innovation and practicality. Future directions may include computational modeling to predict its interactions with novel targets, further solidifying its role in next-generation therapeutics.
433705-03-4 (N-(4-acetamidophenyl)cyclopropanecarboxamide) 関連製品
- 1935940-73-0(CID 131143534)
- 1118833-53-6(Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate)
- 1208925-71-6(1-(4-methoxyphenyl)-2-morpholino-ethanamine;dihydrochloride)
- 1246820-82-5(Tolfenamic Acid-d4)
- 1805603-90-0(4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride)
- 1402585-33-4(Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate)
- 1314673-44-3(1-(3-bromo-4-chlorophenyl)cyclopropane-1-carbonitrile)
- 1303890-42-7(2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate)
- 1882469-75-1(1-Piperidinecarboxylic acid, 4-(2-chloroethyl)-4-cyano-, 1,1-dimethylethyl ester)
- 2228681-04-5(4-2-(1H-pyrazol-1-yl)phenylbutanal)




